[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene
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Overview
Description
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinctive characteristics, such as high thermal stability and resistance to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene typically involves the introduction of difluoromethyl and tetrafluoropropyl groups onto a benzene ring. One common method is the difluoromethylation of benzene derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include fluorinated benzoic acids, hydrogenated derivatives, and various substituted benzene compounds .
Scientific Research Applications
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or hydroxyl groups to enhance metabolic stability.
Medicine: Explored for its potential in developing pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the tetrafluoropropyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene
- [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]toluene
- [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]phenol
Uniqueness
Compared to similar compounds, [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene exhibits unique properties due to the specific arrangement of fluorine atoms, which enhances its thermal stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
55012-43-6 |
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Molecular Formula |
C10H8F6 |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
[2-(difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene |
InChI |
InChI=1S/C10H8F6/c11-8(12)9(13,10(14,15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
PBUGTBYHURTCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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